2,6-Dichloro-3-phenylquinoxaline
Overview
Description
2,6-Dichloro-3-phenylquinoxaline is a nitrogen-containing heterocyclic compound with the molecular formula C14H8Cl2N2. It is a derivative of quinoxaline, which is known for its diverse pharmacological properties, including antifungal, antibacterial, antiviral, and antimicrobial activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method to synthesize quinoxaline derivatives, including 2,6-Dichloro-3-phenylquinoxaline, involves the condensation reaction between ortho-phenylenediamine and dicarbonyl compounds. This reaction typically requires high temperatures, a strong acid catalyst, and extended heating periods . Another method involves the thionation of quinoxaline-2,3(1H,4H)-dione using a crystalline zwitterionic dipyridine-diphosphorus pentasulfide complex in refluxing pyridine, yielding quinoxaline-2,3(1H,4H)-dithione .
Industrial Production Methods
Industrial production methods for quinoxaline derivatives often focus on green chemistry principles and cost-effective approaches. These methods aim to minimize environmental impact and reduce production costs while maintaining high yields and product purity .
Chemical Reactions Analysis
Types of Reactions
2,6-Dichloro-3-phenylquinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone).
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: DDQ in an appropriate solvent.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with DDQ can yield quinoxaline derivatives with additional functional groups, while nucleophilic substitution can introduce various substituents at the chlorine positions .
Scientific Research Applications
2,6-Dichloro-3-phenylquinoxaline has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex quinoxaline derivatives.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, AIDS, and schizophrenia.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,6-Dichloro-3-phenylquinoxaline involves its interaction with specific molecular targets and pathways. The compound’s biological activity is primarily attributed to its ability to interfere with the function of enzymes and proteins essential for the survival and replication of pathogens . For example, it can inhibit the activity of certain bacterial enzymes, leading to the disruption of bacterial cell wall synthesis and ultimately causing cell death .
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: The parent compound with similar pharmacological properties.
2-Chloro-6-methoxy-3-(methyl sulfinyl)quinoxaline: A derivative with potent antimicrobial activity.
2,7-Dichloro-3-(methyl sulfinyl)quinoxaline: Another derivative with significant biological activity.
Uniqueness
2,6-Dichloro-3-phenylquinoxaline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of chlorine atoms at positions 2 and 6, along with a phenyl group at position 3, enhances its reactivity and potential as a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
2,6-dichloro-3-phenylquinoxaline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl2N2/c15-10-6-7-11-12(8-10)17-13(14(16)18-11)9-4-2-1-3-5-9/h1-8H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJFAMOKHMNWINZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=CC(=C3)Cl)N=C2Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl2N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701302806 | |
Record name | 2,6-Dichloro-3-phenylquinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701302806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76672-25-8 | |
Record name | 2,6-Dichloro-3-phenylquinoxaline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=76672-25-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,6-Dichloro-3-phenylquinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701302806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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